(4-aminopiperidin-1-yl)(1H-imidazol-5-yl)methanone
Overview
Description
. The compound consists of a piperidine ring substituted with an amino group and an imidazole ring, which are connected through a methanone linkage. This unique structure imparts the compound with distinct chemical and biological properties.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The properties of imidazole derivatives, such as their solubility in water and other polar solvents, can be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
(4-aminopiperidin-1-yl)(1H-imidazol-5-yl)methanone plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as protein kinase B (PKB or Akt), which is a key component of intracellular signaling pathways regulating growth and survival . The interaction between this compound and PKB involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to downstream effects on various cellular processes, including cell proliferation and apoptosis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PKB by this compound can result in reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound has been shown to affect the expression of genes involved in cell cycle regulation and metabolic pathways, further impacting cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of PKB, preventing its phosphorylation and subsequent activation . This inhibition disrupts the downstream signaling pathways that promote cell survival and proliferation. Furthermore, this compound can modulate the expression of genes involved in apoptosis and cell cycle regulation, contributing to its overall effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of PKB and prolonged effects on cell proliferation and apoptosis . Degradation of the compound over time can reduce its efficacy, highlighting the importance of optimizing experimental conditions for its use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit PKB activity and reduce tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . The distribution of this compound within the body can influence its therapeutic effects and potential side effects, emphasizing the importance of studying its pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals may influence the localization of this compound, affecting its overall efficacy and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production of (4-aminopiperidin-1-yl)(1H-imidazol-5-yl)methanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
(4-aminopiperidin-1-yl)(1H-imidazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(4-aminopiperidin-1-yl)(1H-imidazol-5-yl)methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is utilized in the study of biological processes and as a tool for probing molecular interactions.
Medicine: The compound has potential therapeutic applications due to its biological activity, including antibacterial, antiviral, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as clemizole, etonitazene, and omeprazole share the imidazole ring structure and exhibit similar biological activities.
Piperidine Derivatives: Compounds like piperidine itself and its substituted derivatives have comparable chemical properties and applications.
Uniqueness
(4-aminopiperidin-1-yl)(1H-imidazol-5-yl)methanone is unique due to its combined imidazole and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(1H-imidazol-5-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-7-1-3-13(4-2-7)9(14)8-5-11-6-12-8/h5-7H,1-4,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVQKLIRSTUXIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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